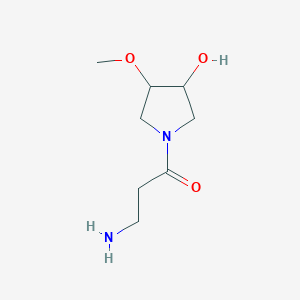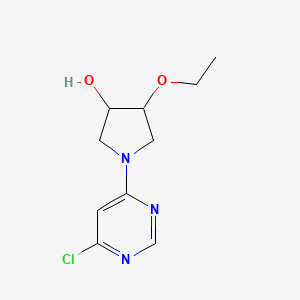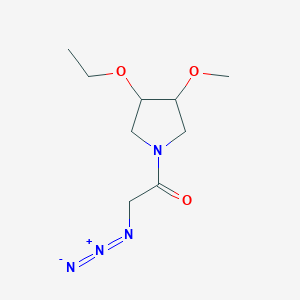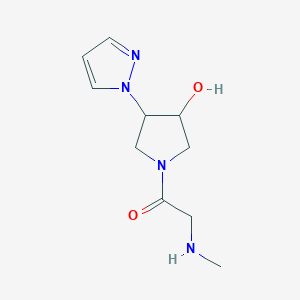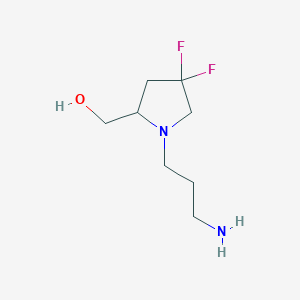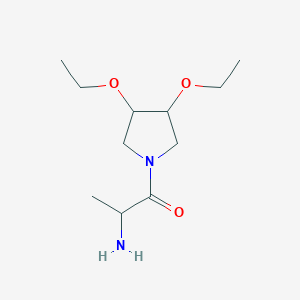
1-(2-aminoethyl)-3-cyclopropylpyrimidine-2,4,6(1H,3H,5H)-trione hydrochloride
Overview
Description
1-(2-Aminoethyl)-3-cyclopropylpyrimidine-2,4,6(1H,3H,5H)-trione hydrochloride, also known as ACPYT, is a novel and highly potent small molecule inhibitor of the enzyme glycogen synthase kinase-3β (GSK-3β). GSK-3β is a critical regulator of several physiological processes, including glucose metabolism, cell cycle progression, and neuronal development. ACPYT has been shown to be a potent and selective inhibitor of GSK-3β, with an IC50 of 0.08 μM and an in vivo half-life of 3.5 hours.
Scientific Research Applications
Synthesis and Biological Activity
- Novel Synthesis Methods : Innovative methods have been developed for synthesizing pyrimidine derivatives with potential antibacterial, fungicidal, antiallergic, and antiviral properties. These methods are crucial for creating compounds with therapeutic potential against various diseases (Osyanin et al., 2014).
- Antimicrobial and Analgesic Activities : Research has shown the synthesis of new pyrimidine derivatives that were evaluated for their anti-inflammatory and analgesic activities. Such compounds have shown significant results in preclinical models, indicating their potential for further development into therapeutic agents (Nofal et al., 2011).
- Antiviral Applications : Studies have identified pyrimidine derivatives with notable antiviral activity against herpes viruses and retroviruses, including HIV. These findings underscore the potential of pyrimidine compounds in antiviral therapy (Holý et al., 2002).
- Antimicrobial Activity : A variety of multifunctional pyrimidine derivatives have been synthesized and evaluated for their antimicrobial activity against pathogenic bacteria and fungi. These compounds' activity suggests their utility in addressing microbial resistance (Gupta et al., 2014).
Chemical Synthesis and Environmental Considerations
- Environmentally Friendly Synthesis : The development of "green" synthesis methods for pyrimidine derivatives aligns with environmental sustainability goals, offering efficient, less harmful chemical processes. These methodologies emphasize the importance of eco-friendly approaches in chemical synthesis (Gupta et al., 2014).
Structural and Mechanistic Studies
- Structural Analyses and Hydrolysis Studies : Investigations into the structural characteristics of pyrimidine derivatives and their hydrolysis products provide insights into their chemical behavior and potential modifications to enhance their biological activity (Griffin et al., 1985).
properties
IUPAC Name |
1-(2-aminoethyl)-3-cyclopropyl-1,3-diazinane-2,4,6-trione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3.ClH/c10-3-4-11-7(13)5-8(14)12(9(11)15)6-1-2-6;/h6H,1-5,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOZZTGGKPDITLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)CC(=O)N(C2=O)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-aminoethyl)-3-cyclopropylpyrimidine-2,4,6(1H,3H,5H)-trione hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Amino-1-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one](/img/structure/B1491949.png)
![1-Oxa-8-azaspiro[5.5]undecan-4-ol](/img/structure/B1491950.png)




